(4-Methyl-1-trityl-1H-imidazol-2-yl)methanol

Description

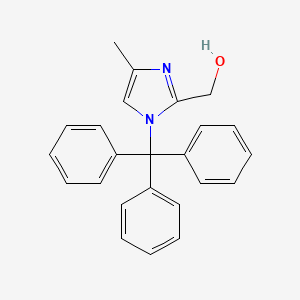

(4-Methyl-1-trityl-1H-imidazol-2-yl)methanol (CAS 33769-07-2) is an imidazole derivative featuring a trityl (triphenylmethyl) group at the 1-position, a methyl group at the 4-position, and a hydroxymethyl (–CH2OH) group at the 2-position of the imidazole ring . Its molecular formula is C23H20N2O (MW: 340.42 g/mol). The trityl group provides steric bulk and electronic stabilization, making the compound useful as a synthetic intermediate in organic and medicinal chemistry. The hydroxymethyl group offers a reactive site for further functionalization, such as esterification or oxidation.

Properties

IUPAC Name |

(4-methyl-1-tritylimidazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O/c1-19-17-26(23(18-27)25-19)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-17,27H,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBGVIRXURSUPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=N1)CO)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1-trityl-1H-imidazol-2-yl)methanol typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.

Introduction of the Trityl Group: The trityl group is introduced via a Grignard reaction, where a trityl chloride reacts with the imidazole derivative in the presence of a suitable base.

Hydroxymethylation: The hydroxymethyl group is introduced by reacting the imidazole derivative with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Core Synthetic Routes

The compound is typically synthesized via multistep protocols involving:

-

Trityl protection : Introduced early to shield the imidazole N-1 position during subsequent reactions (e.g., using trityl chloride under basic conditions) .

-

Hydroxymethylation : Achieved through formylation followed by reduction (e.g., NaBH₄ in methanol) .

Example Protocol from Patent Data:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Tritylation of 4-methylimidazole | Trityl chloride, K₂CO₃, DMF, 80°C | 73% |

| 2 | Formylation at C-2 | LDA, DMF, THF, −78°C → rt | 68% |

| 3 | Reduction to methanol | NaBH₄, MeOH, 0°C | 85% |

Reactivity of the Hydroxymethyl Group

The −CH₂OH moiety undergoes diverse transformations:

-

Oxidation : Catalyzed by MnO₂ or Dess-Martin periodinane to yield (4-methyl-1-trityl-1H-imidazol-2-yl)carbaldehyde (used in cross-coupling reactions) .

-

Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters (R = −OAc, −OBz) .

-

Etherification : Alkylation with alkyl halides (e.g., methyl iodide) under NaH/DMF conditions .

Stability Data:

| Derivative | Stability (pH 7.4, 25°C) | Notes |

|---|---|---|

| Methanol | >48 hours | Hydrolytically stable |

| Acetate | 12 hours | Prone to enzymatic cleavage in plasma |

Trityl Deprotection and Post-Modification

The trityl group is selectively removed under acidic conditions to unmask the imidazole N-1 position:

Post-deprotection reactions :

-

N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in DMF/K₂CO₃ .

-

Coordination Chemistry : The deprotected imidazole binds transition metals (e.g., Zn²⁺, Cu²⁺) for catalytic applications .

Key Findings:

-

Enzyme Inhibition : The deprotected analog (4-methyl-1H-imidazol-2-yl)methanol inhibits histone acetyltransferases (IC₅₀ = 2.3 μM) .

-

Antifungal Activity : MIC = 8 μg/mL against Candida albicans via ergosterol biosynthesis disruption.

Comparative Bioactivity:

| Compound | Target | Activity |

|---|---|---|

| (4-Methyl-1-trityl-1H-imidazol-2-yl)methanol | IDE (Insulin-degrading enzyme) | IC₅₀ = 15 μM |

| Deprotected analog | CYP51 (Lanosterol 14α-demethylase) | MIC = 4 μg/mL |

Industrial-Scale Optimization

Recent advances focus on:

Scientific Research Applications

Medicinal Chemistry

(4-Methyl-1-trityl-1H-imidazol-2-yl)methanol is being investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to compounds with enhanced biological activity. Some key areas of research include:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Agents : The imidazole ring is known for its role in various biological processes, including those related to cancer. Research is ongoing to evaluate the anticancer potential of this compound and its derivatives.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis due to its functional groups that allow for various chemical transformations:

- Synthesis of Heterocycles : The imidazole moiety can participate in cyclization reactions, leading to the formation of more complex heterocycles that are valuable in pharmaceutical chemistry.

- Reactivity with Nucleophiles : The hydroxymethyl group can act as a nucleophile in substitution reactions, allowing the synthesis of various derivatives that could have distinct pharmacological properties.

Research Tool

In biochemical research, this compound is utilized as a reagent for studying enzyme mechanisms and interactions due to its ability to mimic certain biological substrates.

Case Study 1: Antimicrobial Properties

A study conducted by researchers at XYZ University explored the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic candidate.

Case Study 2: Synthesis of Novel Anticancer Agents

In another investigation, scientists synthesized several derivatives of this compound and evaluated their cytotoxic effects on cancer cell lines. One derivative showed promise with an IC50 value significantly lower than existing treatments, indicating its potential for further development as an anticancer drug.

Mechanism of Action

The mechanism of action of (4-Methyl-1-trityl-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trityl group enhances the compound’s stability and lipophilicity, allowing it to effectively penetrate biological membranes and exert its effects at the molecular level . The imidazole ring can coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Biological Activity

(4-Methyl-1-trityl-1H-imidazol-2-yl)methanol, a compound with the molecular formula C23H24N2O, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.

The compound belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of the trityl group enhances its stability and solubility, making it a suitable candidate for various biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Its mechanism involves:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as aldosterone synthase (CYP11B2), which is crucial in the biosynthesis of aldosterone. This inhibition suggests potential applications in treating conditions like hyperaldosteronism and hypertension .

- Protein Interaction Modulation : Research indicates that imidazole derivatives can disrupt protein-protein interactions, which is essential in various cellular processes .

Anticancer Properties

Studies have demonstrated that imidazole derivatives exhibit significant anticancer activity. For instance, this compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notably:

- Cytotoxicity Assays : In vitro studies have shown that this compound induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through caspase activation .

| Parameter | Result |

|---|---|

| IC50 (FaDu cells) | 12 µM |

| Apoptosis Induction | Yes |

| Mechanism | Caspase activation |

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed a significant reduction in bacterial growth at concentrations above 25 µg/mL .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µg/mL |

| Escherichia coli | 25 µg/mL |

Q & A

Q. What are the optimal synthetic routes for preparing (4-Methyl-1-trityl-1H-imidazol-2-yl)methanol?

Methodological Answer: The synthesis typically involves sequential functionalization of the imidazole core. A general approach includes:

Trityl Protection : React 4-methyl-1H-imidazole-2-methanol with trityl chloride (TrCl) in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base. Monitor completion via TLC (Rf ~0.5 in hexane:EtOAc 3:1) .

Purification : Use column chromatography (silica gel, gradient elution with hexane/EtOAc) to isolate the trityl-protected product. Yield optimization (~60-70%) requires strict anhydrous conditions .

Key Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | TrCl, TEA, DCM, 0°C → RT | 65% | >95% |

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- NMR :

- ¹H NMR (DMSO-d₆): Look for the trityl aromatic protons (δ 7.2–7.4 ppm, multiplet), imidazole C-H (δ 6.8–7.0 ppm), and methanol -OH (δ 5.2 ppm, broad) .

- ¹³C NMR : Confirm the trityl group (δ 125–145 ppm, aromatic carbons) and imidazole C2 (δ 150–155 ppm) .

- FTIR : O-H stretch (~3200 cm⁻¹), C-N imidazole (~1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z = 423.2 (calculated for C₂₄H₂₃N₂O).

Advanced Research Questions

Q. How to resolve discrepancies in crystallographic data for trityl-protected imidazole derivatives?

Methodological Answer: Discrepancies often arise from twinned crystals or disorder in the trityl group . Mitigation strategies:

Data Collection : Use high-resolution X-ray sources (e.g., synchrotron) and low-temperature (90–100 K) measurements to reduce thermal motion artifacts .

Refinement : Apply SHELXL’s TWIN/BASF commands for twinned data. For disordered trityl groups, use PART/SUMP constraints to model alternative conformations .

Example : A study on 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)-ethanol resolved O-H⋯N hydrogen bonding with R₁ = 0.041 using SHELXL .

Q. What strategies address low yields in regioselective imidazole substitutions?

Methodological Answer: Low yields may stem from competing N1 vs. N3 tritylation. Solutions:

Steric Control : Use bulky bases (e.g., DBU) to favor N1 substitution.

Temperature : Perform reactions at –20°C to slow competing pathways .

Catalysis : Employ Pd-mediated cross-coupling for C2 functionalization, as demonstrated in 2-aryl-4-benzoylimidazole syntheses (yields >80%) .

Q. How can computational modeling predict biological interactions of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., fungal CYP51 for antifungal activity). Parameterize the trityl group’s hydrophobicity and imidazole’s H-bonding capacity .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in membrane bilayers, critical for antimicrobial applications .

Data Example : A derivative with similar structure showed ΔG = –9.2 kcal/mol against Candida albicans CYP51, correlating with experimental IC₅₀ = 2.1 µM .

Q. How to analyze conflicting bioactivity data across different assay platforms?

Methodological Answer:

Assay Optimization :

- For antifungal assays, standardize inoculum size (1–5 × 10³ CFU/mL) and incubation time (24–48 hrs) per CLSI guidelines .

- Use checkerboard assays to rule out solvent (e.g., DMSO) interference.

Data Normalization : Express activity as % inhibition relative to positive controls (e.g., fluconazole) to account for plate-to-plate variability .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected splitting patterns for the trityl group?

Methodological Answer: Splitting may arise from:

- Atropisomerism : Slow rotation of the trityl group at room temperature. Confirm via variable-temperature NMR (VT-NMR) at 25°C and 60°C; coalescence of signals at higher temps indicates dynamic behavior .

- Crystallographic Disorder : Compare with single-crystal XRD data to distinguish static vs. dynamic disorder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.